molecular formula C16H15NO2 B6215920 4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 147502-27-0

4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B6215920
CAS No.: 147502-27-0
M. Wt: 253.3
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Description

4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a benzene ring fused with an oxazepine ring, which contains nitrogen and oxygen atoms. The presence of the methyl and phenyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone, such as 4-methyl-2-phenylbutan-2-one, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Uniqueness

4-methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

147502-27-0

Molecular Formula

C16H15NO2

Molecular Weight

253.3

Purity

0

Origin of Product

United States

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